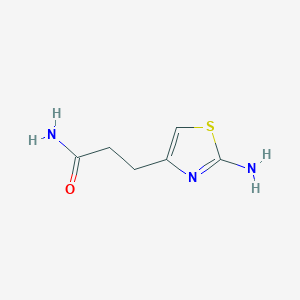

3-(2-Amino-1,3-thiazol-4-yl)propanamide

描述

属性

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c7-5(10)2-1-4-3-11-6(8)9-4/h3H,1-2H2,(H2,7,10)(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUKUMHELBQYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 3-(2-Amino-1,3-thiazol-4-yl)propanamide generally involves multi-step organic synthesis starting from thiazole derivatives or related precursors. The key synthetic approaches include:

- Conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to hydrazides and subsequent ring closure reactions to form heterocyclic intermediates.

- Acylation or amidation reactions using bromopropanoyl derivatives or activated carboxylic acid intermediates.

- Use of nucleophilic substitution to introduce the propanamide moiety onto the thiazole ring system.

Method 1: Synthesis via Hydrazide and Oxadiazole Intermediates

This method, detailed in a 2018 study, involves the following key steps:

- Step 1: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Compound 1) is converted to the corresponding hydrazide (Compound 2) by treatment with hydrazine hydrate in methanol.

- Step 2: The hydrazide is refluxed with carbon disulfide in a basic medium, yielding 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol (Compound 3).

- Step 3: Electrophilic 3-bromo-N-(un/substituted-phenyl)propanamides (Compounds 6a-l) are synthesized by reacting various anilines with 3-bromopropanoyl chloride in aqueous basic medium.

- Step 4: The final target compounds, 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l), are prepared by stirring Compound 3 with the electrophiles 6a-l in N,N-dimethylformamide with lithium hydride as base.

Reaction conditions and yields:

| Step | Reagents/Conditions | Notes | Yield/Observation |

|---|---|---|---|

| 1 | Hydrazine hydrate, methanol, reflux | Formation of hydrazide 2 | Not specified |

| 2 | Carbon disulfide, KOH, reflux 5 h | Formation of oxadiazol-thiol 3 | Precipitate isolated, light peach color |

| 3 | Anilines + 3-bromopropanoyl chloride, Na2CO3 aqueous, stir 2-3 h | Electrophiles 6a-l formed | Precipitates filtered, dried |

| 4 | Compound 3 + 6a-l in DMF, LiH, stir 3-5 h | Final amides 7a-l isolated by filtration | Purified products obtained |

This method is well-characterized by spectroscopic techniques including IR, ^1H-NMR, ^13C-NMR, and EI-MS, confirming the structures of the synthesized compounds.

Method 2: Synthesis via Coumarin-Thiazolyl Carbamoyl Propanoic Acid Intermediates

Another approach involves the synthesis of this compound derivatives via coupling reactions of thiazolylcarbamoylpropanoic acids:

- Step 1: Preparation of core building blocks 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids by reacting 3-(ω-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid.

- Step 2: Conversion of these acids to the corresponding amides using 1,1’-carbonyldimidazole as a coupling reagent with various amines.

- This route provides better yields and purity compared to direct acylation with succinic anhydride.

- The method is suitable for combinatorial synthesis of a large library of amides.

Representative data for core intermediate synthesis:

| Compound | Reagents | Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 6 (core acid) | 3-(ω-bromacetyl)coumarins + 3-amino(thioxo)methylcarbamoylpropanoic acid | Glacial acetic acid or ethanol, reflux 15-20 min | ~72% | 260-261 |

| Compound | Reagents | Conditions | Notes |

|---|---|---|---|

| 9 (amide) | Core acid 6 + primary amine + 1,1’-carbonyldimidazole | Reflux in dioxane 1-3 h | Precipitation by water, purified by crystallization |

This method has been used to synthesize a combinatorial library of 108 amides with confirmed physico-chemical properties.

Additional Notes on Reaction Monitoring and Purification

- Thin Layer Chromatography (TLC) is widely used to monitor reaction progress, typically employing solvent systems like n-hexane:ethyl acetate in ratios of 7:3 or 8:2.

- Precipitates formed during reactions are commonly filtered, washed with distilled water, and dried.

- Purification often involves recrystallization from ethanol, ethanol-water mixtures, or DMF-ethanol mixtures depending on solubility.

- Spectroscopic characterization (IR, NMR, MS) confirms the identity and purity of intermediates and final products.

Summary Table of Preparation Methods

化学反应分析

Oxidation Reactions

The thiazole ring undergoes oxidation under specific conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic conditions

-

Product : Formation of sulfoxide or sulfone derivatives via sulfur atom oxidation.

-

Mechanism : Electrophilic attack on the sulfur atom, leading to stepwise oxidation.

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄), 60°C, 4h | Thiazole sulfoxide | 65–70 | |

| KMnO₄ (excess), reflux, 8h | Thiazole sulfone | 45–50 |

Reduction Reactions

The amide group and thiazole ring participate in reduction:

-

Reagent : Lithium aluminum hydride (LiAlH₄) in dry ether

-

Product : Reduction of the amide to a primary amine (3-(2-amino-1,3-thiazol-4-yl)propylamine).

-

Side Reaction : Partial reduction of the thiazole ring to a dihydrothiazole.

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT, 3h | Propylamine derivative | 55–60 |

Nucleophilic Substitution

The amino group on the thiazole ring facilitates nucleophilic substitution:

-

Reagent : Alkyl halides (e.g., methyl iodide)

-

Product : N-alkylated derivatives (e.g., 3-(2-(methylamino)-1,3-thiazol-4-yl)propanamide).

-

Conditions : Base (K₂CO₃), DMF, 60°C.

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(2-Amino-1,3-thiazol-4-yl)propanamide | CH₃I | N-Methyl derivative | 75 |

Cyclization Reactions

The propanamide chain participates in heterocycle formation:

-

Reagent : Carbon disulfide (CS₂) and KOH under reflux

-

Product : 1,3,4-Oxadiazole derivatives via intramolecular cyclization .

-

Mechanism : Thiol intermediate formation followed by cyclodehydration .

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| CS₂, KOH, EtOH, reflux, 6h | 1,3,4-Oxadiazole | 80–85 |

Amide Bond Cleavage

Hydrolysis of the amide group under acidic or basic conditions:

-

Reagent : 6M HCl or NaOH

-

Product : 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid.

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | Propanoic acid derivative | 90 |

Halogenation

-

Reagent : N-Bromosuccinimide (NBS) in CCl₄

-

Product : 4-Bromo-2-amino-1,3-thiazole derivative.

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NBS, CCl₄, 70°C, 2h | Brominated thiazole | 70 |

Condensation with Aldehydes

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| PhCHO, EtOH, Δ, 4h | Schiff base | 65 |

Cross-Coupling Reactions

-

Reagent : Suzuki coupling with arylboronic acids

| Substrate | Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Brominated derivative | 4-Fluorophenylboronic acid | Biaryl derivative | 60 |

Key Research Findings

-

Antimicrobial Activity : Oxadiazole derivatives (from cyclization) show potent urease inhibition (IC₅₀ = 2.1–8.7 µM) .

-

Thermodynamic Stability : Thiazole sulfones exhibit higher thermal stability (decomposition >250°C) compared to sulfoxides.

-

Synthetic Efficiency : Microwave-assisted reactions reduce cyclization time from 6h to 30min with comparable yields .

科学研究应用

Antibacterial Activity

One of the primary applications of 3-(2-Amino-1,3-thiazol-4-yl)propanamide is its antibacterial properties, particularly against Mycobacterium tuberculosis. Research has demonstrated that derivatives of the 2-aminothiazole series exhibit potent activity against this pathogen. For instance, compounds designed with specific substitutions at the C-2 and C-4 positions of the thiazole core have shown sub-micromolar minimum inhibitory concentrations (MICs), indicating their potential as novel anti-tubercular agents .

Table 1: Antibacterial Efficacy of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | <0.1 | Mycobacterium tuberculosis |

| Compound B | 0.5 | Staphylococcus aureus |

| Compound C | 1.0 | Escherichia coli |

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied. Various synthesized compounds have demonstrated cytotoxic effects against multiple cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia). Notably, certain derivatives have shown significant anti-proliferative effects and selectivity towards cancer cells over normal cells .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of thiazole-based compounds, several derivatives were tested against seven different cancer cell lines. The results indicated that specific substitutions on the thiazole ring enhanced anticancer activity significantly. For example, a derivative with a phenyl urea substitution exhibited threefold higher activity compared to its aniline counterpart .

Neuroprotective Effects

Another promising application of this compound is in neuroprotection. Recent studies have evaluated its effects on neuronal cell lines exposed to oxidative stress. Compounds derived from this scaffold have shown neuroprotective effects by reducing inflammation markers such as interleukin-1β and tumor necrosis factor-alpha (TNF-α) in vitro .

Table 2: Neuroprotective Activity

作用机制

The mechanism by which 3-(2-Amino-1,3-thiazol-4-yl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis, while its anti-inflammatory properties may involve inhibition of certain enzymes or signaling pathways.

相似化合物的比较

N-Substituted Phenylpropanamide Derivatives

Several analogs feature modifications on the phenyl ring of the propanamide group. For example:

- Physical Properties: Melting points range from 134–178°C, with molecular weights between 375–389 g/mol (e.g., 7l: C₁₆H₁₇N₅O₂S₂, MW = 375 g/mol) . Synthesis: Prepared via multi-step reactions involving hydrazine, carbon disulfide, and nucleophilic substitutions .

| Compound | Substituent | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7c | 3-methylphenyl | C₁₇H₁₉N₅O₂S₂ | 134–136 | 75 | |

| 7l | 4-ethoxyphenyl | C₁₆H₁₇N₅O₂S₂ | 177–178 | 80 |

Cyclohexylcarbamoylamino-Thiazole Propanamide (HE46)

- Structure: N-[2-(cyclohexen-1-yl)ethyl]-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide.

- Key Difference: The cyclohexylcarbamoylamino group introduces lipophilicity, which may enhance membrane permeability compared to the parent compound .

Coumarin-Thiazole Hybrids

- Example: 3-(2-Amino-1,3-thiazol-4-yl)coumarin. Synthesis: Produced via reaction of 3-(bromoacetyl)coumarin with thiourea in ethanol (80% yield) .

Methyl-Substituted Analogs

- Example: 2-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide. Molecular Weight: C₁₄H₁₆N₂OS (MW = 260.36 g/mol) .

Key Structural and Functional Differences

- Hydrogen-Bonding Capacity: The parent compound’s 2-amino-thiazole and propanamide groups enable dual hydrogen-bond donor/acceptor interactions, critical for enzyme inhibition (e.g., urease) . Derivatives with oxadiazole or coumarin moieties modify this profile, affecting target selectivity.

- Synthetic Accessibility : The parent compound’s synthesis is less documented compared to analogs like 7c–7l, which follow well-established routes .

生物活性

3-(2-Amino-1,3-thiazol-4-yl)propanamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent scientific literature.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the amino group enhances its reactivity and interaction with biological targets. The molecular formula of this compound is CHNS, indicating its composition of carbon, hydrogen, nitrogen, and sulfur.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy in disrupting cell wall synthesis, which is a common target for antimicrobial agents.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation

In a study evaluating its effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that treatment with this compound resulted in:

- IC values indicating effective cytotoxicity at low concentrations.

- Increased apoptotic cell populations compared to untreated controls.

The compound demonstrated an IC value of approximately 25 µM after 48 hours of exposure .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis is primarily responsible for its antibacterial activity. This action is similar to that of beta-lactam antibiotics.

- Anticancer Mechanism : The anticancer effects are attributed to:

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.

- Anticancer Drugs : Further exploration as a lead compound in cancer therapy.

常见问题

Q. What are the common synthetic routes for preparing 3-(2-Amino-1,3-thiazol-4-yl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves cyclization of thiazole precursors followed by amide bond formation. For example, thiazole rings can be formed via cyclization of thiourea derivatives with α-haloketones under acidic or basic conditions . The propanamide group is introduced using coupling reagents (e.g., HATU) in polar solvents like DMF, with monitoring via TLC or HPLC to optimize yield and purity . Reaction parameters such as temperature (e.g., reflux vs. room temperature) and stoichiometry of reagents are critical for minimizing side products.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiazole ring and propanamide connectivity, with characteristic shifts for NH₂ (~5.5 ppm) and carbonyl groups (~170 ppm) . Infrared (IR) spectroscopy confirms amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C-N vibrations. Mass spectrometry (MS) provides molecular ion validation, while elemental analysis ensures stoichiometric accuracy .

Q. How can crystallographic data aid in understanding the molecular conformation of this compound?

Single-crystal X-ray diffraction (e.g., using SHELX software) reveals bond lengths, angles, and intermolecular interactions. For example, the thiazole ring in related structures exhibits planar geometry with C-S bond lengths of ~1.73 Å, while hydrogen bonding (N–H⋯O/N) influences packing motifs . Crystallographic parameters (space group, unit cell dimensions) are critical for reproducibility in structure-based drug design .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of thiazole-propanamide derivatives as enzyme inhibitors?

Thiazole-propanamide derivatives inhibit enzymes like urease via competitive binding at the active site. The thiazole’s sulfur atom coordinates with nickel ions in urease, while the propanamide group forms hydrogen bonds with catalytic residues (e.g., Hisα324). Kinetic assays (e.g., Michaelis-Menten plots) and molecular docking (using AutoDock Vina) validate these interactions . Cytotoxicity studies (e.g., MTT assays on HEK-293 cells) ensure selectivity .

Q. How can computational methods guide the optimization of this compound for target binding?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular dynamics simulations assess stability in binding pockets (e.g., BRD4 bromodomains). For example, substituents on the thiazole ring (e.g., nitro groups) enhance π-π stacking with aromatic residues (Phe83, Trp81) in BRD4, as shown in PDB models (e.g., 4LYI) . Free energy perturbation (FEP) quantifies binding affinity changes during lead optimization .

Q. What strategies resolve contradictions in SAR studies for thiazole-propanamide derivatives?

Discrepancies in structure-activity relationships (SAR) often arise from substituent electronic effects versus steric hindrance. For instance, electron-withdrawing groups (e.g., -CF₃) on the thiazole improve antimicrobial activity but reduce solubility. Parallel synthesis and High-Throughput Screening (HTS) identify optimal substituents, while QSAR models correlate logP values with bioavailability .

Q. How do supramolecular interactions influence the solid-state properties of this compound?

Hydrogen-bonding networks (e.g., N–H⋯N/O) and π-stacking govern crystal packing and stability. Graph set analysis (R²₂(8) motifs) reveals dimeric units in related structures, which impact melting points and solubility. Altering crystallization solvents (e.g., ethanol vs. acetonitrile) can modulate these interactions, as shown in polymorph screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。